![molecular formula C12H19NO B1385845 (4-Ethoxyphenyl)isobutylamine CAS No. 1019544-48-9](/img/structure/B1385845.png)
(4-Ethoxyphenyl)isobutylamine
Overview
Description
(4-Ethoxyphenyl)isobutylamine, also known as 4-EIBA, is an organic compound with a wide range of applications in scientific research. It is a novel compound with a unique structure and properties, making it an important tool for the study of biochemical and physiological processes.
Scientific Research Applications
Synthesis of β-Lactam Antibiotics
(4-Ethoxyphenyl)isobutylamine: is used in the synthesis of β-lactam antibiotics , which are a class of broad-spectrum antibiotics that include penicillin derivatives, cephalosporins, monobactams, and carbapenems . These antibiotics are crucial in the fight against bacterial infections.
Development of Anticancer Agents
The compound serves as an intermediate in the semi-synthesis of novel anticancer agents such as Taxol and Taxotere . These are widely used in chemotherapy for various cancers, highlighting the compound’s importance in medicinal chemistry.
Chemical Research and Compound Derivation
In chemical research, (4-Ethoxyphenyl)isobutylamine is utilized to derive new compounds through reactions like the Staudinger reaction . This process is fundamental in developing new materials with potential applications in various fields.
Organic Synthesis
This chemical is involved in organic synthesis processes, particularly in the preparation of N-unsubstituted β-lactams . These lactams are key intermediates in synthesizing several biologically active molecules.
Protective Group Chemistry
It plays a role in protective group chemistry, especially in the protection of the amide-NH group . This is a critical step in synthesizing complex molecules where certain functional groups need to be protected while others react.
Odorant Binding and Biological Studies
(4-Ethoxyphenyl)isobutylamine: binds to TAAR3 in mice and can trigger sexual behavior in male mice dependent on the cluster of TAAR2 through TAAR9 . This application is significant in biological studies related to behavior and sensory perception.
Safety and Hazards
properties
IUPAC Name |
4-ethoxy-N-(2-methylpropyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO/c1-4-14-12-7-5-11(6-8-12)13-9-10(2)3/h5-8,10,13H,4,9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AEKUPXBJURHMEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NCC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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